A Comprehensive Technical Guide to Cbz-NH-PEG1-CH2CH2COOH: Molecular Weight, Characterization, and Application
A Comprehensive Technical Guide to Cbz-NH-PEG1-CH2CH2COOH: Molecular Weight, Characterization, and Application
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cbz-NH-PEG1-CH2CH2COOH is a functionalized polyethylene (B3416737) glycol (PEG) linker molecule of significant interest in the fields of medicinal chemistry and drug development. Its structure incorporates a carboxybenzyl (Cbz) protected amine, a single ethylene (B1197577) glycol unit (PEG1), and a terminal carboxylic acid. This heterobifunctional architecture makes it a valuable building block in the synthesis of more complex molecules, particularly as a linker in Proteolysis Targeting Chimeras (PROTACs) and for the modification of biomolecules. This guide provides a detailed overview of its molecular weight, methods for its characterization, and a standardized experimental workflow.
Molecular Properties
The fundamental physicochemical properties of Cbz-NH-PEG1-CH2CH2COOH are crucial for its application in chemical synthesis. The key quantitative data is summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C13H17NO5 | [1] |
| Molecular Weight | 267.28 g/mol | [1] |
| CAS Number | 1205751-19-4 | [1] |
The molecular weight is a critical parameter for stoichiometric calculations in chemical reactions and for the interpretation of analytical data. The structure consists of three main components:
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Cbz (Carboxybenzyl) group: A common amine protecting group.
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PEG1 Linker: A single polyethylene glycol unit that imparts hydrophilicity.
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Propionic Acid Moiety: Provides a terminal carboxylic acid for further conjugation. The molecular weight of propionic acid is approximately 74.08 g/mol [2][3][4].
Experimental Protocol: Molecular Weight and Purity Determination
To ensure the quality and identity of Cbz-NH-PEG1-CH2CH2COOH for research and development purposes, a rigorous analytical workflow is necessary. The following protocol outlines the key experimental procedures for determining its molecular weight and purity.
Materials and Methods
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Sample: Cbz-NH-PEG1-CH2CH2COOH, solid
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Instrumentation:
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High-Resolution Mass Spectrometer (HRMS), e.g., an Orbitrap or TOF instrument
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High-Performance Liquid Chromatography (HPLC) system with a UV detector and a C18 column
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Nuclear Magnetic Resonance (NMR) Spectrometer (¹H and ¹³C)
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Reagents:
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HPLC-grade acetonitrile (B52724) (ACN)
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HPLC-grade water
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Formic acid (FA)
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Deuterated solvent for NMR (e.g., DMSO-d₆ or CDCl₃)
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Experimental Procedures
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High-Resolution Mass Spectrometry (HRMS)
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Objective: To determine the accurate mass of the molecule.
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Sample Preparation: Dissolve a small amount of the compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) to a concentration of approximately 1 mg/mL. Further dilute to a final concentration of 1-10 µg/mL in 50:50 acetonitrile:water with 0.1% formic acid.
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Instrumentation Setup: Calibrate the mass spectrometer using a standard calibration mixture. Operate in positive or negative ion mode.
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Data Acquisition: Infuse the sample directly or via LC-MS. Acquire the full scan mass spectrum.
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Data Analysis: Determine the monoisotopic mass from the obtained spectrum and compare it with the theoretical exact mass of C13H17NO5.
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High-Performance Liquid Chromatography (HPLC)
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Objective: To assess the purity of the compound.
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Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.
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Chromatographic Conditions:
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Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
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Mobile Phase A: Water with 0.1% formic acid.
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Mobile Phase B: Acetonitrile with 0.1% formic acid.
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Gradient: A typical gradient would be 5% to 95% B over 20 minutes.
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Flow Rate: 1.0 mL/min.
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Detection: UV at 254 nm (for the Cbz group).
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Data Analysis: Integrate the peak areas in the chromatogram. The purity is calculated as the percentage of the main peak area relative to the total peak area.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
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Objective: To confirm the chemical structure of the molecule.
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Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent.
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Data Acquisition: Acquire ¹H and ¹³C NMR spectra.
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Data Analysis: Analyze the chemical shifts, integration, and coupling patterns to confirm the presence of all expected protons and carbons, consistent with the structure of Cbz-NH-PEG1-CH2CH2COOH.
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Experimental Workflow and Data Visualization
The logical flow of experiments for the characterization of Cbz-NH-PEG1-CH2CH2COOH is depicted in the following diagram.
Caption: Experimental workflow for the synthesis and characterization of Cbz-NH-PEG1-CH2CH2COOH.
Application in PROTAC Synthesis Signaling Pathway
Cbz-NH-PEG1-CH2CH2COOH is frequently utilized as a PEG-based linker in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The role of the linker is to connect the target protein-binding ligand and the E3 ligase-binding ligand at an optimal distance and orientation.
The diagram below illustrates the general mechanism of action for a PROTAC, where Cbz-NH-PEG1-CH2CH2COOH could serve as a precursor to the linker component.
